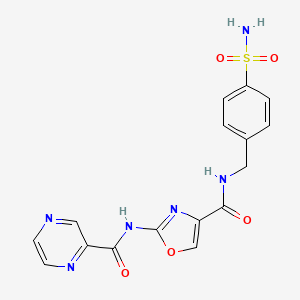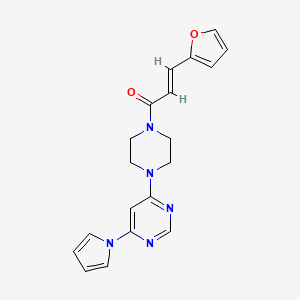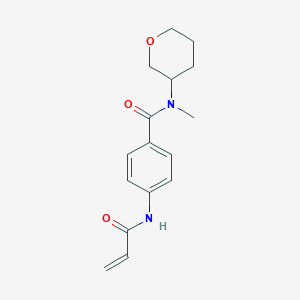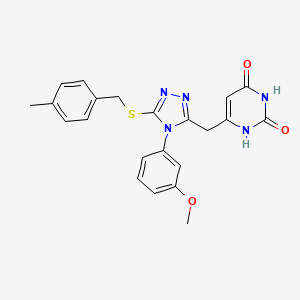
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909337-02-5. It has a molecular weight of 188.66 and its IUPAC name is this compound . It is stored at room temperature and is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 188.66 .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives, including structures similar to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have shown effectiveness in protecting mild steel in hydrochloric acid, acting as mixed-type inhibitors and following the Langmuir isotherm model in adsorption (Bentiss et al., 2007).
Antimicrobial and Antioxidant Activities
Various triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. Derivatives of 4H-1,2,4-triazole displayed significant activities against human pathogenic microorganisms and showed antioxidant properties (Tay et al., 2022).
Synthesis and Structural Assessment
The synthesis and structural assessment of compounds related to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole have been explored. For instance, studies have focused on creating and analyzing complexes of these compounds with elements like HgCl2 (Castiñeiras et al., 2018).
Molecular Modeling
In-depth molecular modeling and theoretical studies have been conducted to understand the interaction and efficacy of 1,2,4-triazole derivatives. These studies help in revealing insights into the structural and electronic effects in relation to their functional properties, like corrosion inhibition efficiency (Ansari et al., 2014).
Synthesis of Biologically Active Heterocycles
The use of 1,2,4-triazole derivatives as precursors in synthesizing biologically active heterocycles has been effective, with applications in creating antimicrobial agents and surface active agents (El-Sayed, 2006).
Magnetic and Luminescent Properties
Studies on the magnetic and luminescent properties of iron(II) and zinc(II) coordination frameworks using 1,2,4-triazole derivative ligands have been conducted. This research is important for understanding the material properties of these compounds (Zhai et al., 2016).
DNA Fluorescence Mismatch Sensing
Triazole derivatives have been synthesized and used in oligonucleotides for nucleobase-discriminating fluorescence sensing in duplex DNA. This application is significant for SNP detection in long DNA targets (Ming & Seela, 2012).
Propiedades
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBLNSNIAPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652071.png)


![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)

